2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid
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Overview
Description
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a sulfanyl group at the 2-position, along with a nitrobenzoic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets such asantioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Thiazole derivatives have been known to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which include 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid, can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties . These effects are likely due to the interactions of these compounds with various cellular processes and structures.
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules, potentially leading to enzyme inhibition or activation, changes in gene expression, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzoic acid derivative using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the thiazole derivative with a suitable thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-2-thiazolyl)-5-nitrobenzoic acid: Similar structure but different substitution pattern.
2-(4-Methyl-1,3-thiazol-2-ylthio)-5-nitrobenzoic acid: Similar structure with a thioether linkage.
Uniqueness
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives .
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-6-5-18-11(12-6)19-9-3-2-7(13(16)17)4-8(9)10(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXAUDOXQHFBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.